3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one
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Description
The compound “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” is a type of organic compound. It likely contains a phenolic group (4-Hydroxyphenyl) and an oxazolidin-2-one group .
Synthesis Analysis
While specific synthesis methods for “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” were not found, related compounds have been synthesized through various methods. For example, amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions have been synthesized .Molecular Structure Analysis
The molecular structure of “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” would likely be determined by the arrangement of its phenolic and oxazolidin-2-one groups. Related compounds have been analyzed using techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Mechanism
- Tavernier et al. (2010) reported on the electrochemical hydroxylation of 1,3-oxazolidin-2-one to 4-hydroxy-1,3-oxazolidin-2-one, a process that also produces a symmetrical ether derived from the hydroxy compound. They further developed an improved synthesis of 3H-1,3-oxazol-2-one and discussed the reaction mechanism in detail (Tavernier, Damme, Ricquier, & Anteunis, 2010).
Synthesis of Isomeric Oxazolidinones
- Madesclaire et al. (2007) explored the synthesis of various isomeric 2-oxazolidinones from specific aminoalcohols, investigating the effect of experimental conditions on compound formation (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).
Oxazolidin-2-one in Synthetic Organic Chemistry
- Zappia et al. (2007) discussed the oxazolidin-2-one ring as a popular framework in synthetic organic chemistry, with applications as chiral auxiliaries in asymmetric synthesis and as protective groups for aminoalcohol systems (Zappia, Gács-baitz, Monache, Misiti, Nevola, & Botta, 2007).
Novel Cycloaddition Reactions
- Zhang et al. (2016) developed a novel [3 + 2] cycloaddition reaction involving azaoxyallyl cations and aldehydes, facilitating the formation of various oxazolidin-4-ones, highlighting the reaction's potential utility (Zhang, Yang, Yao, & Lin, 2016).
Enantiomerically Pure Aminodiols Synthesis
- González-Rosende et al. (2004) reported on the synthesis of enantiomerically pure aminodiols from specific oxazolidin-2-ones, illustrating the chemical transformation processes involved (González-Rosende, Jordá-Gregori, Sepúlveda-Arques, & Orena, 2004).
Enzymatic Synthesis for Pharmaceutical Intermediates
- Singh et al. (2013) developed efficient enzymatic methods for synthesizing specific oxazolidin-2-one derivatives, an intermediate in the production of cholesterol absorption inhibitors (Singh, Goel, Rai, & Banerjee, 2013).
Immobilized Enzymatic Synthesis and Kinetic Modeling
- Yadav and Pawar (2014) studied the enzymatic synthesis of oxazolidin-2-ones using various immobilized lipases, providing insights into the reaction mechanism and kinetic constants (Yadav & Pawar, 2014).
properties
IUPAC Name |
3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-3-1-7(2-4-8)10-5-6-13-9(10)12/h1-4,11H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQAHPHBGULNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630974 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
CAS RN |
97389-25-8 |
Source
|
Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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